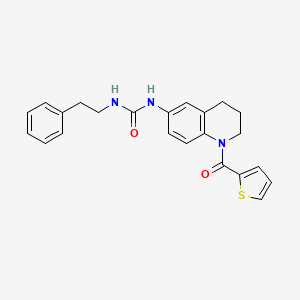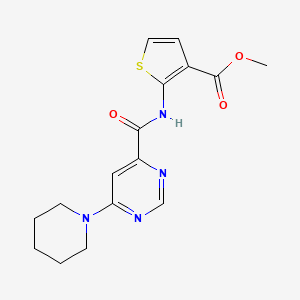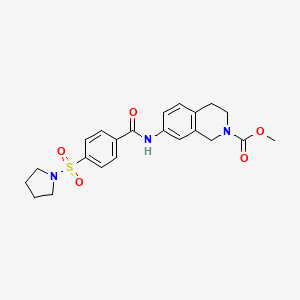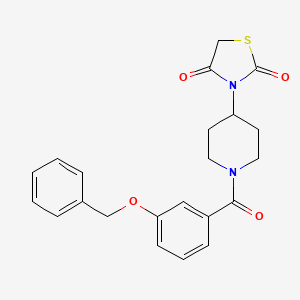
benzofuran-2-yl(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzofuran, a thioether, and an imidazole. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings. Imidazole is a five-membered ring with two non-adjacent nitrogen atoms. The thioether group consists of a sulfur atom connected to two alkyl or aryl groups .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized through condensation reactions or cyclization processes .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzofuran and imidazole rings contribute to the rigidity of the molecule, while the thioether group could add some flexibility .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the imidazole ring might undergo reactions at the nitrogen atoms, and the thioether group could be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups and overall structure. For example, the presence of multiple rings might increase the compound’s stability and affect its solubility .Scientific Research Applications
Synthesis and Biological Activities
The synthesis of novel substituted benzofuran derivatives has been a subject of interest due to their biological activities. For instance, Shankar et al. (2018) synthesized a series of benzofuran-2-yl(phenyl)methanone analogs, demonstrating their potential in antimicrobial activity against various bacterial and fungal strains. These compounds were evaluated for their in vitro antimicrobial potential and cytotoxicity, revealing some compounds with excellent potent against bacteria and fungi. Moreover, their non-toxic nature against cancer cell lines highlights their therapeutic potential (Shankar et al., 2018).
Antioxidant and Docking Studies
Rashmi et al. (2014) focused on the antimicrobial, antioxidant, and docking studies of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives. Their research aimed at synthesizing these derivatives and evaluating their biological properties, supported by docking studies. This work contributes to the understanding of the structure-activity relationship of benzofuran derivatives and their potential as antimicrobial and antioxidant agents (Rashmi et al., 2014).
Antimicrobial and Antifungal Activities
Several studies have synthesized benzofuran derivatives to evaluate their antimicrobial and antifungal activities. For example, Zhang et al. (2012) described a facile synthesis of benzofuran-2-yl(carbazolyl)methanone derivatives, offering a methodological advancement in accessing these compounds with potential biological activities (Zhang et al., 2012). Similarly, Ashok et al. (2017) synthesized (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones and tested them for antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Ashok et al., 2017).
Antiproliferative Effects and Drug Resistance
The study by Parekh et al. (2011) synthesized benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanone derivatives, investigating their antiproliferative activity and ability to reverse multidrug resistance in cancer cells. This research highlights the potential of benzofuran derivatives in overcoming drug resistance in cancer treatment (Parekh et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-benzofuran-2-yl-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c20-15-7-5-13(6-8-15)12-25-19-21-9-10-22(19)18(23)17-11-14-3-1-2-4-16(14)24-17/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXLGAYFPCZNRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2745909.png)
![2-chloro-N-{[6-(2-methoxyethoxy)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2745910.png)

![1-(2,2,6,6-Tetramethyl-4-{[(2-thienylcarbonyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2745912.png)



![1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2745923.png)
![N-(2,3-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2745924.png)
![4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2745926.png)
![(Z)-3-[3-Chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2745928.png)
![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide](/img/structure/B2745930.png)

![2-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2745932.png)